RS 09 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

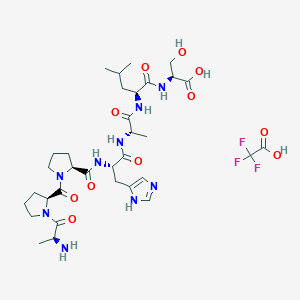

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N9O9.C2HF3O2/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32;3-2(4,5)1(6)7/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49);(H,6,7)/t17-,18-,20-,21-,22-,23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJDMAALCYLRNZ-QVWBAPIKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50F3N9O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of RS 09 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 09 TFA is a synthetic heptapeptide (Ala-Pro-Pro-His-Ala-Leu-Ser) that functions as a potent agonist of Toll-like Receptor 4 (TLR4).[1][2][3] As a mimic of lipopolysaccharide (LPS), the primary ligand for TLR4, this compound activates downstream signaling cascades, leading to the induction of innate immune responses.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and its application as a vaccine adjuvant. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR4, in particular, is essential for detecting LPS from Gram-negative bacteria, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and the activation of adaptive immunity. The development of synthetic TLR4 agonists, such as this compound, offers a promising strategy for modulating immune responses, particularly in the context of vaccine adjuvantation.[4][6] this compound, with the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS), has been identified as a functional LPS mimotope that can effectively stimulate TLR4-mediated signaling.[1][2][7]

Mechanism of Action: TLR4 Signaling Pathway

The primary mechanism of action of this compound is the activation of the TLR4 signaling pathway. This process can be broken down into the following key steps:

-

Receptor Binding: this compound, like LPS, is recognized by the TLR4 receptor complex, which includes the myeloid differentiation factor 2 (MD-2) co-receptor. The binding of this compound to the TLR4/MD-2 complex induces a conformational change in the receptor.

-

Recruitment of Adaptor Proteins: Upon activation, the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits adaptor proteins. The TLR4 signaling pathway can proceed through two major branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the Myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 then recruits and activates interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of TRAF6.

-

NF-κB Activation: Activated TRAF6 ultimately leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB acts as a transcription factor, inducing the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other molecules involved in the inflammatory response.

dot

Caption: MyD88-dependent TLR4 signaling pathway activated by this compound.

Quantitative Data

While specific binding affinity (Kd) and EC50 values for this compound are not extensively reported in the primary literature, the following table summarizes the available quantitative data for its in vitro activity.

| Parameter | Value | Cell Line | Assay | Reference |

| Purity | >98.0% | N/A | HPLC | [1] |

| Molecular Weight | 805.80 g/mol | N/A | Mass Spectrometry | |

| Effective Concentration for NF-κB Activation | 1 - 10 µg/mL | HEK-BLUE™-4 | SEAP Reporter Assay | [7][8] |

| Concentration for NF-κB Nuclear Translocation | 5 µg/mL | RAW264.7 | Immunofluorescence | [7][8] |

| In vivo Adjuvant Dose (mouse) | Not explicitly stated | BALB/c mice | ELISA | [9] |

Experimental Protocols

In Vitro NF-κB Activation Assay in HEK-BLUE™-4 Cells

This protocol is adapted from the methodology described by Shanmugam et al. (2012).[4][6]

Objective: To quantify the activation of NF-κB in response to this compound stimulation in a TLR4-expressing reporter cell line.

Materials:

-

HEK-BLUE™-4 cells (InvivoGen)

-

DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin

-

HEK-Blue™ Selection (InvivoGen)

-

QUANTI-Blue™ Solution (InvivoGen)

-

This compound

-

LPS (positive control)

-

Endotoxin-free water

-

96-well flat-bottom plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Culture HEK-BLUE™-4 cells in DMEM supplemented with 10% FBS, 1% Pen-Strep, and HEK-Blue™ Selection.

-

Prepare serial dilutions of this compound (e.g., 1, 5, 10 µg/mL) and LPS (e.g., 100 ng/mL) in endotoxin-free water.

-

Seed HEK-BLUE™-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of culture medium.

-

Add 20 µL of the this compound dilutions, LPS, or vehicle control to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.

-

Add 180 µL of QUANTI-Blue™ solution to a new 96-well plate.

-

Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ solution.

-

Incubate for 1-3 hours at 37°C.

-

Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

dot

Caption: Workflow for the HEK-BLUE™-4 NF-κB activation assay.

NF-κB Nuclear Translocation Assay in RAW264.7 Macrophages

This protocol is based on the methods described in Shanmugam et al. (2012).[4][6]

Objective: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in RAW264.7 macrophages upon stimulation with this compound.

Materials:

-

RAW264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (5 µg/mL)

-

LPS (positive control, e.g., 1 µg/mL)

-

Glass coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 10% goat serum in PBS)

-

Primary antibody: anti-NF-κB p65

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed RAW264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound (5 µg/mL), LPS, or vehicle control for a specified time (e.g., 30 minutes).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the NF-κB p65 signal (e.g., green) and the DAPI signal (blue), resulting in a cyan/teal appearance in the merged image.

dot

Caption: Workflow for the NF-κB nuclear translocation immunofluorescence assay.

In Vivo Adjuvant Activity Assay in Mice

This protocol is a generalized procedure based on the study by Shanmugam et al. (2012).[4][6]

Objective: To evaluate the adjuvant effect of this compound on the antibody response to a specific antigen in mice.

Materials:

-

BALB/c mice

-

Antigen of interest (e.g., X-15 peptide conjugated to KLH)

-

This compound

-

Alum (as a control adjuvant)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for immunization

-

Blood collection supplies

-

ELISA plates and reagents

Procedure:

-

Divide mice into experimental groups (e.g., Antigen only, Antigen + Alum, Antigen + this compound).

-

Prepare the immunization formulations by mixing the antigen with the respective adjuvant or PBS. The specific dose of this compound should be optimized, but a starting point could be in the range of 10-50 µg per mouse.

-

On day 0, immunize the mice subcutaneously or intraperitoneally with the prepared formulations.

-

Administer booster immunizations on days 14 and 28.

-

Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., days 0, 14, 28, and 42).

-

Separate the serum from the blood samples.

-

Perform an ELISA to determine the titer of antigen-specific antibodies in the serum. a. Coat ELISA plates with the antigen. b. Block the plates. c. Add serial dilutions of the mouse serum. d. Add a secondary antibody that detects mouse IgG and is conjugated to an enzyme (e.g., HRP). e. Add the enzyme substrate and measure the colorimetric change.

-

Compare the antibody titers between the different experimental groups to assess the adjuvant effect of this compound.

Conclusion

This compound is a well-characterized synthetic TLR4 agonist that effectively activates the innate immune system through the MyD88-dependent NF-κB signaling pathway. Its ability to induce pro-inflammatory responses and enhance antigen-specific antibody production makes it a valuable tool for immunological research and a promising candidate for vaccine adjuvant development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize the immunomodulatory properties of this compound. Further studies are warranted to determine its precise binding kinetics and to optimize its in vivo efficacy for various applications.

References

- 1. RS 09 supplier/1449566-36-2/Chinese supplier [gtpeptide.com]

- 2. RS 09 | CAS 1449566-36-2 | RS09 | Tocris Bioscience [tocris.com]

- 3. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]

- 4. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

- 6. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

RS 09 TFA: A Synthetic TLR4 Agonist Peptide for Enhanced Immune Activation

A Technical Guide for Researchers and Drug Development Professionals

Introduction: RS 09 TFA is a synthetic peptide that acts as a potent agonist for Toll-like Receptor 4 (TLR4). By mimicking the action of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, this compound can effectively stimulate an innate immune response. This activity makes it a promising candidate for development as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, experimental data, and detailed protocols for its evaluation.

Core Mechanism of Action

This compound functions by binding to the TLR4 receptor complex on the surface of immune cells, such as macrophages and dendritic cells. This binding event initiates a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus, where it induces the expression of a wide range of pro-inflammatory cytokines and chemokines. This localized inflammatory response is crucial for the recruitment and activation of other immune cells, leading to a more robust and antigen-specific adaptive immune response.[1][2][3]

Signaling Pathway

The binding of this compound to the TLR4 receptor complex triggers a signaling cascade that is fundamental to the innate immune response. The diagram below illustrates the key molecular events in this pathway.

Caption: TLR4 Signaling Pathway Activated by this compound.

In Vitro Activity

NF-κB Activation in HEK-Blue™-4 Cells

This compound has been shown to stimulate TLR4 and activate NF-κB in HEK-BLUE™-4 cells, a cell line that is specifically designed to report TLR4 activation.[1][2][3]

| Parameter | Value | Reference |

| Cell Line | HEK-BLUE™-4 | [1] |

| Concentration Range | 1-10 µg/mL | [2][3] |

| Incubation Time | 24 hours | [2][3] |

| Outcome | Stimulation of TLR4 and activation of NF-κB | [1][2][3] |

NF-κB Nuclear Translocation and Cytokine Secretion in RAW264.7 Macrophages

In the murine macrophage cell line RAW264.7, this compound induces the nuclear translocation of NF-κB and the subsequent secretion of inflammatory cytokines.[1][2][3]

| Parameter | Value | Reference |

| Cell Line | RAW264.7 | [1] |

| Concentration | 5 µg/mL | [2][3] |

| Incubation Time | 15 minutes - 24 hours | [2][3] |

| Outcome | Induction of NF-κB nuclear translocation and secretion of inflammatory cytokines | [1][2][3] |

A study utilizing a cytokine antibody array on RAW264.7 cells treated with RS 09 demonstrated the secretion of a range of pro-inflammatory cytokines and chemokines, comparable to those secreted upon LPS stimulation. While this data is qualitative, it confirms the broad immunostimulatory effect of RS 09.[1]

Detected Cytokines and Chemokines (Qualitative) in RAW264.7 cells: [1]

-

Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-12p70

-

Chemokines and Growth Factors: M-CSF, G-CSF, GM-CSF

In Vivo Adjuvant Activity

The efficacy of this compound as a vaccine adjuvant has been demonstrated in vivo. In a study using BALB/c mice, co-immunization with the prostate-cancer-specific antigen X-15 conjugated to Keyhole Limpet Hemocyanin (KLH) and this compound resulted in a significant increase in the concentration of X-15-specific antibodies compared to the antigen alone or when adjuvanted with Alum.[1][2][3]

| Parameter | Value | Reference |

| Animal Model | BALB/c mice | [1] |

| Antigen | X-15 peptide (prostate-cancer-specific) conjugated to KLH | [2][3] |

| This compound Dose | 25 µg (initial vaccination and booster) | [1] |

| Outcome | Significant increase in X-15-specific antibody concentration | [1][2][3] |

Experimental Protocols

In Vitro NF-κB Activation Assay (HEK-BLUE™-4 Cells)

This protocol outlines the general steps for assessing NF-κB activation in HEK-BLUE™-4 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Caption: Experimental Workflow for NF-κB Activation Assay.

Detailed Methodology:

-

Cell Culture: Culture HEK-BLUE™-4 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and the appropriate selection antibiotics.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Stimulation: Prepare serial dilutions of this compound. Add the peptide, along with positive (LPS) and negative (vehicle) controls, to the appropriate wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

SEAP Detection: Collect the cell culture supernatant and measure the SEAP activity using a commercially available detection reagent such as QUANTI-Blue™. The color change is proportional to the SEAP activity and, consequently, to the level of NF-κB activation.

-

Data Analysis: Read the absorbance at the appropriate wavelength and calculate the fold induction of NF-κB activation relative to the vehicle control.

NF-κB Nuclear Translocation Assay (RAW264.7 Cells by Western Blot)

This protocol describes the detection of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus in RAW264.7 cells upon stimulation with this compound.

Detailed Methodology:

-

Cell Culture and Seeding: Culture RAW264.7 cells in a suitable medium and seed them in culture plates to achieve approximately 80-90% confluency.

-

Stimulation: Treat the cells with this compound (e.g., 5 µg/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a positive control (LPS) and a negative control (vehicle).

-

Cell Fractionation: Following stimulation, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB.

-

To ensure proper fractionation and equal loading, also probe for a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Densitometrically quantify the p65 band intensity in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB translocation.

In Vivo Adjuvant Efficacy Study (BALB/c Mice)

This protocol provides a general framework for evaluating the in vivo adjuvant effect of this compound.

Detailed Methodology:

-

Animal Model: Use female BALB/c mice, typically 6-8 weeks old.

-

Antigen and Adjuvant Preparation:

-

Prepare the antigen solution (e.g., X-15 peptide conjugated to KLH) in sterile PBS.

-

Prepare the this compound solution in sterile PBS.

-

For the immunization, mix the antigen solution with the this compound solution. Prepare control formulations with antigen alone and antigen mixed with a standard adjuvant like Alum.

-

-

Immunization Schedule:

-

Day 0 (Primary Immunization): Administer the prepared formulations to different groups of mice via a suitable route (e.g., subcutaneous or intraperitoneal injection).

-

Day 14 (Booster Immunization): Administer a booster dose of the same formulations.

-

-

Blood Collection: Collect blood samples from the mice at different time points (e.g., Day 0, Day 14, and Day 28) via a standard method (e.g., tail vein or retro-orbital bleeding).

-

Antibody Titer Measurement (ELISA):

-

Coat a 96-well ELISA plate with the antigen (e.g., X-15 peptide).

-

Block the plate to prevent non-specific binding.

-

Add serial dilutions of the collected mouse sera to the wells.

-

Incubate and then wash the plate.

-

Add a secondary antibody that detects mouse IgG and is conjugated to an enzyme (e.g., HRP).

-

Incubate, wash, and add a substrate to develop a colorimetric reaction.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

-

Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading above the background. Compare the antibody titers between the different treatment groups to assess the adjuvant effect of this compound.

Conclusion

This compound is a promising synthetic TLR4 agonist peptide with demonstrated in vitro and in vivo immunostimulatory properties. Its ability to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and the enhancement of antigen-specific antibody responses, positions it as a strong candidate for further development as a vaccine adjuvant. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the immunomodulatory effects of this compound in various pre-clinical models.

References

The Role of RS 09 TFA in NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of RS 09 TFA as a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a peptide mimic of lipopolysaccharide (LPS), functions as a Toll-like Receptor 4 (TLR4) agonist, initiating a cascade of intracellular events that culminate in the nuclear translocation of NF-κB and the subsequent expression of a wide array of pro-inflammatory genes. This guide provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments to study its effects, serving as a valuable resource for researchers in immunology, inflammation, and drug development.

Core Concepts: this compound and the NF-κB Signaling Pathway

This compound is a synthetic peptide that has been identified as an agonist of TLR4, a key pattern recognition receptor of the innate immune system.[1] By binding to TLR4, this compound emulates the effect of LPS, a major component of the outer membrane of Gram-negative bacteria, thereby triggering a pro-inflammatory response. A central hub in this response is the NF-κB family of transcription factors, which play a critical role in regulating genes involved in inflammation, immunity, and cell survival.

The canonical NF-κB activation pathway, initiated by TLR4 agonists like this compound, involves the recruitment of adaptor proteins such as MyD88 to the intracellular domain of the receptor. This leads to the activation of a series of downstream kinases, ultimately resulting in the phosphorylation and subsequent degradation of the inhibitory IκBα protein. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the activity of this compound on NF-κB activation and downstream inflammatory responses.

| Cell Line | Concentration of this compound | Incubation Time | Readout | Observed Effect |

| HEK-BLUE™-4 | 1-10 µg/mL | 24 hours | NF-κB activation | Stimulation of TLR4 and activation of NF-κB.[1] |

| RAW264.7 | 5 µg/mL | 15 min - 24 hours | NF-κB nuclear translocation | Induction of nuclear translocation of NF-κB.[1] |

| RAW264.7 | 5 µg/mL | 15 min - 24 hours | Inflammatory cytokine secretion | Secretion of inflammatory cytokines.[1] |

| RAW264.7 | 10 µM | 30 minutes | TLR4/NF-κB pathway protein phosphorylation | Increased protein levels of TLR4, p-p65/p65, and p-IκBα/IκBα. |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

References

An In-depth Technical Guide to RS 09 TFA and its Interaction with the TLR4/MD-2 Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD-2), is a cornerstone of the innate immune system, primarily responsible for recognizing bacterial lipopolysaccharide (LPS). Activation of this complex initiates a cascade of inflammatory signaling crucial for host defense. This document provides a comprehensive technical overview of RS 09 TFA, a synthetic peptide agonist that functionally mimics LPS to activate the TLR4/MD-2 signaling pathway. We detail its mechanism of action, summarize its functional activity, present detailed experimental protocols for its characterization, and illustrate the key signaling pathways and workflows using structured diagrams. This guide serves as a critical resource for researchers leveraging this compound as a tool for immunological studies, vaccine adjuvant development, and therapeutic research.

Introduction: The TLR4/MD-2 Complex

The Toll-like receptor 4 (TLR4) is a pattern recognition receptor (PRR) that plays a pivotal role in initiating the innate immune response to Gram-negative bacteria. TLR4 itself does not directly bind its primary ligand, lipopolysaccharide (LPS). Instead, the accessory protein MD-2 forms a stable complex with the extracellular domain of TLR4, creating a specific binding pocket for the lipid A portion of LPS.

The binding of LPS to the TLR4/MD-2 complex induces a conformational change that promotes the homodimerization of two TLR4/MD-2/LPS complexes. This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules into close proximity, initiating a complex downstream signaling cascade that culminates in the production of inflammatory cytokines, chemokines, and type I interferons. This response is essential for clearing pathogens but can contribute to inflammatory diseases when dysregulated.

This compound: A Synthetic TLR4 Agonist

This compound is a synthetic peptide identified through phage display technology that acts as a functional mimic of LPS.[1][2] It serves as a potent TLR4 agonist, capable of binding to the TLR4/MD-2 complex and initiating the downstream inflammatory signaling pathways typically triggered by bacterial endotoxin.[2] Its peptide nature offers a chemically defined and potentially safer alternative to LPS for studying TLR4 signaling and for use as an immunomodulatory agent or vaccine adjuvant.

Chemical Properties of RS 09 (Free Base):

-

Sequence: Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS)[2]

-

Molecular Formula: C₃₁H₄₉N₉O₉

-

Molecular Weight: 691.78 g/mol

Quantitative Analysis of this compound-Mediated TLR4 Activation

| Assay Type | Cell Line / Model | Concentration(s) | Duration | Observed Effect | Citation(s) |

| NF-κB Activation | HEK-Blue™-hTLR4 Cells | Not specified, but active | 24 hours | Activation of SEAP reporter gene (indicates NF-κB activation) | [1][2] |

| NF-κB Nuclear Translocation & Cytokine Secretion | RAW 264.7 Macrophages | Not specified, but active | Not specified | Induction of NF-κB nuclear translocation and inflammatory cytokine secretion | [1] |

| Adjuvant Activity | BALB/c Mice | Not specified | N/A | Enhanced antigen-specific antibody response when co-administered with an antigen | [1][2] |

Signaling Pathways Activated by this compound

Upon binding to and inducing the dimerization of the TLR4/MD-2 complex, this compound triggers two principal downstream signaling pathways, mirroring the action of LPS.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly activates pro-inflammatory responses. It involves the recruitment of the adaptor proteins TIRAP (Mal) and MyD88, leading to the activation of IRAK kinases, TRAF6, and ultimately the IKK complex. The IKK complex phosphorylates IκB, targeting it for degradation and allowing the transcription factor NF-κB to translocate to the nucleus. This pathway also activates MAP kinases (p38, JNK, ERK), which contribute to the inflammatory response.

-

TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes. It is mediated by the adaptor proteins TRAM and TRIF. The TRIF-dependent pathway leads to the activation of the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). This pathway can also lead to a delayed activation of NF-κB.

Caption: TLR4 Signaling Activated by this compound.

Experimental Protocols for Characterizing this compound Activity

The characterization of TLR4 agonists like this compound relies on a set of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.

HEK-Blue™ TLR4 Reporter Assay

This assay quantifies TLR4 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

-

Principle: HEK-293 cells are engineered to express human TLR4, MD-2, and CD14, along with a SEAP reporter gene linked to an NF-κB promoter. TLR4 activation by an agonist leads to NF-κB activation and subsequent SEAP secretion, which can be measured colorimetrically.[3][4]

-

Methodology:

-

Cell Seeding: Plate HEK-Blue™-hTLR4 cells (e.g., InvivoGen) at a density of ~2.5 x 10⁵ cells/mL into a 96-well plate and culture overnight.[4]

-

Stimulation: Prepare serial dilutions of this compound in endotoxin-free water and add to the cells. Include a positive control (e.g., 100 ng/mL ultrapure LPS) and a negative control (vehicle).[3]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[4]

-

SEAP Detection:

-

Quantification: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.

-

Macrophage Activation and Cytokine Secretion Assay

This assay measures the physiological response of immune cells, such as macrophages, to TLR4 stimulation by quantifying the production of key inflammatory cytokines.

-

Principle: The murine macrophage cell line RAW 264.7 expresses endogenous TLR4 and responds to agonists by producing inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are secreted into the culture medium and can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][6]

-

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate and allow them to adhere overnight.[6]

-

Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Include positive (LPS) and negative (vehicle) controls.

-

Incubation: Incubate the cells for a defined period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[6]

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Caption: In Vitro Workflow for this compound Analysis.

Applications and Future Directions

As a synthetic TLR4 agonist, this compound holds significant potential in several areas of biomedical research and development:

-

Immunology Research: It provides a standardized, endotoxin-free tool to probe the intricacies of TLR4 signaling pathways without the variability and contaminants associated with purified LPS.

-

Vaccine Adjuvants: TLR4 agonists are potent activators of the innate immune system, making them excellent candidates for vaccine adjuvants.[1] this compound has already demonstrated adjuvant activity in vivo, enhancing antigen-specific antibody responses.[2] Further research could optimize its use to boost cellular and humoral immunity for a variety of vaccine targets.

-

Immunotherapy: Controlled activation of TLR4 can modulate the tumor microenvironment and enhance anti-cancer immunity. The potential of synthetic agonists like this compound in cancer immunotherapy warrants further investigation.

Conclusion

This compound is a valuable synthetic peptide that functions as a specific and potent agonist of the TLR4/MD-2 receptor complex. By mimicking the action of bacterial LPS, it activates both MyD88- and TRIF-dependent signaling pathways, leading to a robust inflammatory response. The well-defined chemical nature of this compound, combined with its demonstrated activity in vitro and in vivo, makes it an indispensable tool for researchers studying innate immunity and a promising candidate for the development of next-generation vaccine adjuvants and immunotherapeutics. This guide provides the foundational knowledge and experimental framework necessary for its effective use in a research and development setting.

References

- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 101.200.202.226 [101.200.202.226]

- 4. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune activation of murine RAW264.7 macrophages by sonicated and alkalized paramylon from Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innate immune responses of primary murine macrophage-lineage cells and RAW 264.7 cells to ligands of Toll-like receptors 2, 3, and 4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RS 09 TFA: A Synthetic TLR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 09 TFA is a synthetic heptapeptide trifluoroacetate salt identified as a potent Toll-like Receptor 4 (TLR4) agonist. With the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS), it acts as a mimic of lipopolysaccharide (LPS), the primary ligand for TLR4. This mimicry allows this compound to activate the TLR4 signaling pathway, leading to the nuclear translocation of NF-κB and the subsequent production of inflammatory cytokines. Its ability to stimulate a robust innate immune response has positioned it as a promising candidate for use as a vaccine adjuvant, enhancing antigen-specific immune responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Properties

RS 09 is a synthetic peptide with the amino acid sequence APPHALS. It is typically supplied as a di-trifluoroacetate (TFA) salt. The TFA counter-ions are introduced during the purification process, commonly through reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Structure:

Caption: Conceptual representation of RS 09 (APPHALS) peptide with associated TFA counter-ions.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Amino Acid Sequence | Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS) | [1] |

| Molecular Formula (TFA Salt) | C33H50F3N9O11 | [2] |

| Molecular Weight (TFA Salt) | 805.80 g/mol | [2] |

| Molecular Formula (Free Peptide) | C31H49N9O9 | [3] |

| Molecular Weight (Free Peptide) | 691.78 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | >99% | [2] |

| Storage | Store at -20°C | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [3] |

Biological Activity and Mechanism of Action

This compound functions as a TLR4 agonist, mimicking the action of LPS.[4] The binding of RS 09 to the TLR4 receptor complex initiates an intracellular signaling cascade. This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus, where it induces the expression of genes encoding various pro-inflammatory cytokines, such as TNF-α and interleukins.[1] This cytokine release contributes to the localized inflammatory response that is crucial for its adjuvant activity.

TLR4 Signaling Pathway Activated by RS 09:

Caption: Simplified schematic of the TLR4 signaling pathway initiated by RS 09.

Experimental Protocols

Synthesis and Purification of RS 09 Peptide

The APPHALS peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Synthesis Workflow:

Caption: General workflow for the solid-phase synthesis of RS 09 peptide.

Purification Protocol: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase consists of a gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid (TFA). Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized.

In Vitro TLR4 Activation Assay using HEK-Blue™-hTLR4 Cells

This assay quantifies the activation of TLR4 by measuring the activity of a reporter gene, secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.[1]

Methodology:

-

Cell Culture: HEK-Blue™-hTLR4 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal calf serum.

-

Seeding: Cells are seeded at a density of 1.25 x 10^5 cells/well in a 96-well plate.[1]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 40 µg/mL) or a positive control (LPS).[1]

-

Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

Detection: A sample of the supernatant from each well is transferred to a new plate containing QUANTI-Blue™ detection medium.

-

Measurement: The plate is incubated for 1-3 hours at 37°C, and the SEAP activity is measured by reading the optical density at 650 nm.[1]

Cytokine Secretion Assay in RAW 264.7 Macrophages

This assay measures the ability of this compound to induce the secretion of pro-inflammatory cytokines from macrophage-like cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are maintained in DMEM supplemented with 10% fetal bovine serum.

-

Seeding: Cells are seeded in a 24-well plate and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or LPS.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Adjuvant Activity In Vivo

The adjuvant properties of RS 09 have been demonstrated in murine models. When co-administered with an antigen, RS 09 significantly enhances the antigen-specific antibody response compared to the antigen alone.[4]

Experimental Design Outline:

-

Animal Model: BALB/c mice are typically used.

-

Immunization Groups:

-

Antigen only

-

Antigen + this compound

-

This compound only

-

Control (e.g., PBS)

-

-

Immunization Schedule: Mice are immunized via a specific route (e.g., subcutaneous) at defined time points (e.g., day 0, 14, and 28).

-

Sample Collection: Blood samples are collected at various time points post-immunization.

-

Antibody Titer Measurement: Antigen-specific antibody titers in the serum are quantified by ELISA.

Conclusion

This compound is a well-characterized synthetic peptide that functions as a potent TLR4 agonist. Its ability to activate the innate immune system through the NF-κB pathway and stimulate the production of inflammatory cytokines makes it a valuable tool for immunological research and a promising candidate for the development of novel vaccine adjuvants. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and functional evaluation of this important immunomodulatory peptide.

References

- 1. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a multi-epitope vaccine candidate for leishmanial parasites applying immunoinformatics and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]

- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

RS 09 TFA as a Lipopolysaccharide (LPS) Peptide Mimic in Immunology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 09 TFA is a synthetic peptide that functions as a mimic of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By acting as an agonist for Toll-like receptor 4 (TLR4), this compound triggers downstream signaling cascades that are central to the innate immune response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its immunological evaluation, and its application as a vaccine adjuvant.

Introduction

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). Toll-like receptor 4 (TLR4), in conjunction with its co-receptors MD-2 and CD14, is the primary sensor for LPS. Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, thereby orchestrating an effective immune response. However, the potent and often systemic inflammatory effects of LPS limit its therapeutic utility.

This compound, a peptide identified through phage display technology, has emerged as a promising LPS mimic.[1] It activates the TLR4 signaling pathway, leading to the nuclear translocation of NF-κB and the secretion of inflammatory cytokines, but with the potential for a more controlled and localized inflammatory response.[1][2] This property makes this compound a candidate for various immunological applications, most notably as a vaccine adjuvant to enhance antigen-specific immune responses.[1][3]

Mechanism of Action: TLR4 Signaling

This compound exerts its immunological effects by binding to and activating the TLR4 receptor complex. This activation initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Pathway

The MyD88-dependent pathway is crucial for the rapid induction of inflammatory cytokines. Upon TLR4 activation by this compound, the Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein MyD88. This leads to the activation of IRAK4, IRAK1, and TRAF6, culminating in the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus. Nuclear NF-κB then drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

TRIF-Dependent Pathway

The TRIF-dependent pathway is primarily associated with the induction of type I interferons and the late phase of NF-κB activation. Following TLR4 internalization, the receptor recruits the adaptor protein TRAM, which in turn recruits TRIF. TRIF can then activate TRAF3, leading to the phosphorylation of IRF3 and its translocation to the nucleus to induce the expression of type I interferons. TRIF can also activate NF-κB through a separate pathway involving RIP1.

Quantitative Data

While extensive quantitative data for this compound is not publicly available, the following tables summarize the key findings from published research.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay | Concentration | Result | Citation |

| NF-κB Activation | HEK-Blue™-4 | SEAP Reporter Assay | 1 µg/mL | Moderate Activation | [1] |

| 5 µg/mL | Strong Activation | [1] | |||

| 10 µg/mL | Strong Activation | [1] | |||

| NF-κB Nuclear Translocation | RAW264.7 | Western Blot | 5 µg/mL | Increased nuclear NF-κB from 15 min to 24 h | [4][5] |

| Cytokine Secretion | RAW264.7 | ELISA/Cytokine Array | 5 µg/mL | Induction of inflammatory cytokines | [1][6] |

Note: Specific EC50 values for NF-κB activation and precise concentrations of secreted cytokines are not available in the cited literature.

Table 2: In Vivo Adjuvant Activity of this compound

| Animal Model | Antigen | This compound Dose | Immunization Schedule | Outcome | Citation |

| BALB/c Mice | X-15 (prostate cancer antigen) conjugated to KLH | 25 µg | Day 0 (initial vaccination), Day 14 (booster) | Significant increase in X-15-specific antibody concentration on day 28 post-vaccination compared to alum and another peptide mimic (RS01) | [3] |

Note: A detailed pharmacokinetic and pharmacodynamic profile of this compound is not publicly available.

Experimental Protocols

The following protocols are adapted from published methodologies and provide a framework for the immunological evaluation of this compound.

NF-κB Activation Assay in HEK-Blue™-hTLR4 Cells

This protocol describes a reporter gene assay to quantify NF-κB activation upon stimulation with this compound.

Materials:

-

HEK-Blue™-hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

LPS (positive control)

-

Endotoxin-free water

-

96-well plates

Procedure:

-

Culture HEK-Blue™-hTLR4 cells according to the manufacturer's instructions.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25 µg/mL) and LPS (e.g., 100 ng/mL) in endotoxin-free water.

-

Add 20 µL of the diluted this compound, LPS, or water (negative control) to the respective wells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Add 180 µL of HEK-Blue™ Detection medium to each well.

-

Incubate for 1-4 hours at 37°C and monitor the color change.

-

Measure the absorbance at 620-655 nm using a microplate reader.

Cytokine Secretion Assay in RAW264.7 Macrophages

This protocol outlines the measurement of pro-inflammatory cytokines secreted by macrophages upon stimulation with this compound.

Materials:

-

RAW264.7 cells

-

DMEM complete medium

-

This compound

-

LPS (positive control)

-

ELISA kits for TNF-α and IL-6

-

24-well plates

Procedure:

-

Seed RAW264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and LPS (e.g., 100 ng/mL) in DMEM.

-

Replace the culture medium with the prepared solutions of this compound, LPS, or fresh medium (negative control).

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

In Vivo Adjuvant Efficacy Study in Mice

This protocol provides a general framework for assessing the adjuvant properties of this compound in a mouse immunization model.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Antigen of interest (e.g., Ovalbumin, KLH-conjugated peptide)

-

This compound

-

Alum (as a control adjuvant)

-

Sterile PBS

-

Syringes and needles

Procedure:

-

On Day 0, immunize groups of mice (n=5-10 per group) subcutaneously with one of the following formulations:

-

Antigen alone in PBS

-

Antigen + Alum

-

Antigen + this compound (e.g., 25 µg per mouse)

-

-

On Day 14, administer a booster immunization with the same formulations.

-

Collect blood samples via tail bleed on Day 0 (pre-immune), Day 14, and Day 28.

-

Prepare serum from the blood samples.

-

Measure the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using an antigen-specific ELISA.

Effect on Co-stimulatory Molecules

The activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), by TLR agonists typically leads to the upregulation of co-stimulatory molecules like CD80 and CD86. These molecules are essential for the effective activation of T cells. While it is hypothesized that this compound, as a TLR4 agonist, would enhance the expression of these molecules on APCs, direct experimental data confirming this effect is not currently available in the public literature. Further studies are required to fully elucidate the impact of this compound on the expression of co-stimulatory and other maturation markers on dendritic cells and other APCs.

Conclusion

This compound represents a significant development in the field of immunology, offering a synthetic and potentially more refined alternative to LPS for the activation of the TLR4 pathway. Its ability to induce NF-κB activation, stimulate cytokine production, and act as a potent vaccine adjuvant in preclinical models highlights its therapeutic and research potential. While further studies are needed to provide more detailed quantitative data on its bioactivity and to fully understand its effects on APC maturation, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the immunomodulatory properties of this promising LPS peptide mimic.

References

- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

The Biological Activity of RS 09 TFA in Murine Macrophages: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of RS 09 TFA, a synthetic peptide mimic of lipopolysaccharide (LPS), in murine macrophages. This compound is recognized as a potent agonist of Toll-like Receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system. Its activation of TLR4 on macrophages triggers a cascade of downstream signaling events, leading to a pro-inflammatory response. This document summarizes the current understanding of this compound's mechanism of action, its impact on macrophage signaling and function, and provides detailed experimental protocols for studying its effects.

Core Mechanism of Action: TLR4 Agonism

This compound functions as a molecular mimic of LPS, the major component of the outer membrane of Gram-negative bacteria. By binding to the TLR4 receptor complex on the surface of murine macrophages, this compound initiates a signaling cascade that is central to the innate immune response. This activation leads to the recruitment of adaptor proteins, the activation of downstream kinases, and ultimately the nuclear translocation of transcription factors, most notably NF-κB.[1][2]

Quantitative Analysis of this compound Activity

The following table summarizes the reported concentrations of this compound used to elicit biological responses in murine macrophage cell lines, such as RAW264.7.

| Parameter | Cell Line | Concentration Range | Specific Concentration Tested | Observed Effect | Citation |

| NF-κB Activation | HEK-Blue™-4 (TLR4 reporter) | 1-10 µg/mL | - | Stimulation of TLR4 and activation of NF-κB. | [2] |

| NF-κB Nuclear Translocation & Cytokine Secretion | RAW264.7 | - | 5 µg/mL | Induction of NF-κB nuclear translocation and secretion of inflammatory cytokines. | [2] |

| TNF-α Secretion | RAW264.7 | Not specified | Not specified | Significant increase in secreted TNF-α after 4 hours of exposure (when incorporated into an artificial antigen). | [3] |

| IL-6 Secretion | RAW264.7 | Not specified | Not specified | No effect on IL-6 secretion (when incorporated into an artificial antigen). | [3] |

Signaling Pathways Modulated by this compound

The primary signaling pathway activated by this compound in murine macrophages is the TLR4-MyD88-dependent pathway, culminating in the activation of NF-κB.

Role in Macrophage Polarization

Recent studies have utilized this compound as a specific TLR4 agonist to investigate macrophage polarization. The activation of the TLR4 pathway by agonists like this compound is a hallmark of classical M1 macrophage activation. This suggests that this compound can be employed experimentally to drive murine macrophages towards a pro-inflammatory M1 phenotype, characterized by the production of cytokines such as TNF-α. This is supported by findings where this compound was used to counteract the effects of M2 polarizing stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound in murine macrophages.

Cell Culture and Treatment

References

The Hidden Variable: A Technical Guide to RS 09 TFA Salt vs. Salt-Free Forms in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential effects of the trifluoroacetate (TFA) counter-ion on research involving RS 09, a Toll-like Receptor 4 (TLR4) agonist and lipopolysaccharide (LPS) peptide mimic.[1] While synthetic peptides like RS 09 are invaluable research tools, they are commonly supplied as TFA salts, a byproduct of their synthesis and purification.[2][3][4] Residual TFA can be a hidden variable in experiments, influencing physicochemical properties and biological activity, potentially leading to data misinterpretation and lack of reproducibility.[2][5] This document will explore these effects, provide detailed experimental protocols for counter-ion exchange, and offer guidance for ensuring the accuracy and integrity of your research.

The Origin of TFA in Synthetic Peptides

Trifluoroacetic acid is a strong acid widely used in peptide chemistry. Its prevalence in research-grade peptides like RS 09 stems from two primary applications:

-

Solid-Phase Peptide Synthesis (SPPS): In the common Fmoc/tert-butyl-based SPPS, TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the solid-phase resin and remove protecting groups from amino acid side chains.[2][3]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is the most common ion-pairing agent used in RP-HPLC for purifying synthetic peptides.[2][3][6] It forms a neutral ion pair with positively charged residues on the peptide, improving peak shape and resolution during chromatography.[2][7]

Due to these processes, the final lyophilized product is often a peptide-TFA salt, where the TFA counter-ion is electrostatically associated with positively charged sites on the peptide, such as the N-terminus and the side chains of basic amino acids like Lysine, Arginine, and Histidine.[3][5][8]

The Impact of the TFA Counter-Ion on Experimental Outcomes

The presence of the TFA counter-ion can significantly alter the properties of RS 09, impacting everything from its stability to its biological activity. These effects can be broadly categorized into physicochemical and biological consequences.

Physicochemical Properties

The TFA salt form can differ from the salt-free or other salt forms (e.g., acetate, hydrochloride) in several key physicochemical aspects. These differences can affect solubility, aggregation, and secondary structure.[8][9][10] For instance, TFA has been shown to induce a slight increase in helical structures in some peptides and can influence fibril formation.[4][11]

| Property | TFA Salt Form | Salt-Free / Alternative Salt (HCl, Acetate) | Potential Impact on RS 09 Research |

| Molecular Weight | Higher due to the mass of the TFA counter-ion (114.02 g/mol ). | Lower, leading to more accurate peptide quantification by weight. | Inaccurate molar concentration calculations if the TFA content is not accounted for, leading to dosing errors.[7][12] |

| Solubility | Can be affected; TFA may enhance solubility in some organic solvents but can also promote aggregation in aqueous buffers.[8] | Solubility is dependent on the specific counter-ion; acetate and HCl salts are commonly used in pharmaceutical formulations.[4][13][14] | Altered solubility can affect the preparation of stock solutions and the bioavailability of RS 09 in cell culture media. |

| Hygroscopicity | TFA salts can be hygroscopic, absorbing water from the atmosphere. | Varies by salt form; acetate salts may result in a better lyophilized cake.[4] | Inaccurate weighing of the peptide and potential for degradation over time if not stored properly. |

| pH of Solution | Dissolving the TFA salt in an unbuffered solution will result in an acidic pH due to the strong acidity of TFA (pKa ~0.5).[3][11] | The pH will be influenced by the counter-ion (e.g., HCl is also a strong acid, while acetate is a weaker acid). | The acidic nature of TFA can alter the pH of assays, potentially affecting enzyme activity, receptor binding, and cell viability.[3] |

| Secondary Structure | Can influence peptide conformation, potentially promoting helical structures or aggregation.[9][11][15] | Different counter-ions can have varying effects on secondary structure; HCl is often considered more benign in structural studies.[3][4] | Changes in the conformation of RS 09 could affect its binding affinity to TLR4 and subsequent signaling. |

Biological Activity

Perhaps the most critical consideration for researchers using RS 09 is the potential for TFA to directly interfere with biological assays. As an agonist of TLR4, RS 09 is expected to activate NF-κB and induce inflammatory cytokine secretion.[1] The presence of TFA can confound these measurements.

| Biological Effect | TFA Salt Form | Salt-Free / Alternative Salt (HCl, Acetate) | Potential Impact on RS 09 Research |

| Cell Proliferation | Can be cytotoxic or alter proliferation in a dose-dependent and cell-type-specific manner.[2][13] Inhibition of osteoblast proliferation has been observed at concentrations as low as 10 nM.[3][5] Conversely, it can stimulate the growth of other cells, like glioma cells.[2][3][5] | HCl salts have been shown to not have the same inhibitory effects on cell proliferation.[3][5][13] Acetate is generally considered to have lower biological toxicity.[16] | When studying the effect of RS 09 on cell viability or proliferation, any observed anti-proliferative or proliferative effects could be artifacts of the TFA counter-ion.[3][5] |

| Enzyme/Receptor Activity | The strong acidity of TFA can denature pH-sensitive proteins and may act as an allosteric regulator on receptors like the glycine receptor.[3][5][8] | Alternative salts are generally preferred for sensitive biological assays to avoid pH-related artifacts. | The binding of RS 09 to TLR4 and the subsequent activation of downstream signaling pathways could be altered by local pH changes or direct interactions of TFA with the receptor or associated proteins. |

| In Vivo Studies | Can induce immune responses. Trifluoroacetylated proteins can elicit antibody responses.[4][5][11] | Acetate and hydrochloride are the most common salt forms for approved peptide pharmaceuticals due to their better safety profiles.[13][14][17] | For in vivo studies with RS 09, a TFA salt form could lead to confounding immune responses not specific to the peptide's TLR4 agonist activity. |

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. genscript.com [genscript.com]

- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 5. genscript.com.cn [genscript.com.cn]

- 6. peptide.com [peptide.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Sciences: Guide to Quality, Purity & Safe Buying | BodySpec [bodyspec.com]

- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 14. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]

- 16. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 17. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of RS 09 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known pharmacological properties of RS 09 TFA based on currently available scientific literature. It is important to note that, to date, there is a lack of publicly accessible data specifically investigating the potential off-target effects of this compound. The information presented herein focuses on its primary mechanism of action.

Executive Summary

This compound is a synthetic peptide mimic of lipopolysaccharide (LPS) that functions as a potent and specific agonist for Toll-like Receptor 4 (TLR4).[1][2][3][4] Its primary pharmacological effect is the activation of the TLR4 signaling pathway, leading to the downstream activation of the transcription factor NF-κB and the subsequent secretion of inflammatory cytokines.[1][2][3][4] This activity makes this compound a valuable tool in immunological research and a potential candidate for development as a vaccine adjuvant, capable of enhancing antigen-specific immune responses.[1][2][4]

Core Mechanism of Action: TLR4 Agonism

The principal pharmacological activity of this compound is its ability to bind to and activate TLR4.[1][2][3][4] This interaction initiates a well-defined intracellular signaling cascade, which is pivotal in the innate immune response.

Signaling Pathway

The binding of this compound to TLR4 triggers a signaling cascade that culminates in the activation of NF-κB. This transcription factor then translocates to the nucleus to induce the expression of genes encoding inflammatory cytokines.

Quantitative Data on Biological Activity

While specific off-target binding data is unavailable, the on-target activity of this compound has been quantified in cell-based assays.

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| HEK-Blue™-4 cells | NF-κB Activation | 1-10 µg/mL (24 h) | Stimulation of TLR4 and activation of NF-κB | [1] |

| RAW 264.7 cells | NF-κB Nuclear Translocation and Cytokine Secretion | 5 µg/mL (15 min - 24 h) | Induction of nuclear translocation of NF-κB and secretion of inflammatory cytokines | [1][3][4] |

Experimental Protocols

The following provides a generalized methodology for assessing the on-target activity of this compound based on the available information.

NF-κB Activation Assay in HEK-Blue™-4 Cells

Objective: To determine the ability of this compound to activate the NF-κB signaling pathway via TLR4.

Methodology:

-

Cell Culture: HEK-Blue™-4 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to standard protocols.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 1-10 µg/mL) for a specified duration (e.g., 24 hours).

-

SEAP Detection: The cell culture supernatant is collected and assayed for SEAP activity using a suitable substrate (e.g., QUANTI-Blue™).

-

Data Analysis: The level of SEAP activity is proportional to the extent of NF-κB activation. Results are typically quantified by measuring absorbance at a specific wavelength (e.g., 620-655 nm).

In Vivo Adjuvant Activity Assessment

Objective: To evaluate the in vivo adjuvant effect of this compound.

Methodology:

-

Animal Model: BALB/c mice are typically used for this type of study.

-

Immunization: Mice are co-immunized with a specific antigen (e.g., prostate-cancer-specific antigen X-15 conjugated to KLH) and this compound.

-

Sample Collection: Blood samples are collected from the mice at specified time points post-immunization.

-

Antibody Titer Measurement: Serum is isolated from the blood samples, and the concentration of antigen-specific antibodies is determined using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The antibody titers in the this compound-treated group are compared to a control group that received the antigen alone. A significant increase in antigen-specific antibody concentration indicates an effective adjuvant response.[1]

Potential Off-Target Considerations (General)

While no specific off-target effects have been reported for this compound, it is a standard practice in drug development to assess for potential unintended interactions. The "TFA" (trifluoroacetic acid) salt form of a peptide can sometimes be a source of trifluoroacetylation of the peptide itself, though this is more of a manufacturing and stability consideration than a direct off-target pharmacological effect.[5]

For any novel compound, a thorough off-target screening is crucial. This typically involves:

-

Receptor Profiling: Screening the compound against a broad panel of receptors, ion channels, and enzymes to identify any unintended binding interactions.

-

Kinase Profiling: Assessing the compound's activity against a wide range of kinases, as off-target kinase inhibition is a common source of toxicity.

-

Cell-Based Phenotypic Screening: Utilizing high-content imaging and other phenotypic assays to detect unexpected cellular effects.

-

In Vivo Toxicity Studies: Comprehensive toxicology studies in animal models to identify any unforeseen adverse effects.

Conclusion

This compound is a well-characterized TLR4 agonist with demonstrated in vitro and in vivo activity. Its ability to stimulate a robust immune response underscores its potential as a vaccine adjuvant. However, the current body of public knowledge lacks specific data on its off-target profile. Future research and development of this compound for therapeutic applications will necessitate a thorough investigation into its potential off-target interactions to ensure a comprehensive understanding of its safety and specificity.

References

Methodological & Application

Application Notes and Protocols: RS 09 TFA for RAW 264.7 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 09 TFA is a synthetic peptide (sequence: APPHALS) that acts as an agonist for Toll-like Receptor 4 (TLR4). As a mimic of Lipopolysaccharide (LPS), this compound can be utilized to stimulate an innate immune response in macrophage cell lines, such as RAW 264.7, making it a valuable tool for studying inflammatory pathways and for the development of novel vaccine adjuvants. In RAW 264.7 cells, this compound has been demonstrated to bind to TLR4, leading to the activation and nuclear translocation of the transcription factor NF-κB and the subsequent secretion of various inflammatory cytokines and chemokines.

These application notes provide a detailed protocol for the use of this compound in RAW 264.7 cell culture, including methodologies for cell maintenance, stimulation, and downstream analysis of cellular activation.

Data Presentation

Table 1: Recommended Reagent and Cell Culture Conditions

| Parameter | Recommendation | Source |

| Cell Line | RAW 264.7 | ATCC® TIB-71™ |

| Growth Medium | DMEM, high glucose, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. | |

| Culture Conditions | 37°C, 5% CO2 in a humidified incubator. | |

| Subculture | Split cells when they reach 60-70% confluency. Avoid letting them become fully confluent. | General Cell Culture Practice |

| This compound Stock Solution | Dissolve in sterile, endotoxin-free water to a concentration of 2 mg/ml. Aliquot and store at -20°C or -80°C for long-term storage. |

Table 2: Experimental Parameters for this compound Stimulation of RAW 264.7 Cells

| Parameter | Experimental Condition | Outcome Measured | Source |

| Working Concentration | 5 µg/ml | NF-κB Nuclear Translocation | |

| Incubation Time (NF-κB Translocation) | 15, 30, 60, 120 minutes | Time-course of NF-κB activation | |

| Incubation Time (Cytokine Secretion) | 24 hours | Profile of secreted cytokines and chemokines | |

| Positive Control | Lipopolysaccharide (LPS) from E. coli (100-200 ng/mL) | TLR4-mediated inflammation |

Table 3: Qualitative Cytokine and Chemokine Induction Profile in RAW 264.7 Cells after 24-hour Stimulation with this compound

| Cytokine/Chemokine Category | Induced Factors |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-12p70 |

| Chemokines | M-CSF, G-CSF, GM-CSF |

This table is a summary of qualitative data from antibody array analysis. The levels of secreted cytokines upon stimulation with RS 09 were comparable to those secreted from LPS-stimulated cells.

Experimental Protocols

General Culture of RAW 264.7 Macrophages

Materials:

-

RAW 264.7 cells

-

Complete Growth Medium (see Table 1)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell scraper

-

75 cm² tissue culture flasks

-

Centrifuge

Procedure:

-

Maintain RAW 264.7 cells in 75 cm² tissue culture flasks with Complete Growth Medium.

-

Incubate at 37°C in a humidified 5% CO2 atmosphere.

-

Monitor cell confluency daily. At 60-70% confluency, subculture the cells.

-

To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.

-

Add fresh medium and gently detach the cells using a cell scraper.

-

Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh Complete Growth Medium and seed into new flasks at the desired density.

Stimulation of RAW 264.7 Cells with this compound for NF-κB Activation Analysis

Materials:

-

RAW 264.7 cells

-

Complete Growth Medium

-

This compound stock solution (2 mg/ml in sterile water)

-

LPS (positive control)

-

8-well chamber slides or appropriate culture plates

-

Reagents for immunofluorescence or Western blotting

Procedure:

-

Seed RAW 264.7 cells into 8-well chamber slides at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare the this compound working solution by diluting the stock solution in Complete Growth Medium to a final concentration of 5 µg/ml.

-

Prepare a positive control of LPS at a final concentration of 100 ng/ml.

-

Aspirate the medium from the cells and add the this compound working solution, LPS solution, or fresh medium (negative control) to the respective wells.

-

Incubate the cells for various time points (e.g., 15, 30, 60, and 120 minutes) at 37°C.

-

After incubation, proceed with either immunofluorescence staining for NF-κB p65 subunit or cellular fractionation for Western blot analysis of nuclear and cytoplasmic NF-κB levels.

Stimulation of RAW 264.7 Cells with this compound for Cytokine Profiling

Materials:

-

RAW 264.7 cells

-

Complete Growth Medium

-

This compound stock solution (2 mg/ml in sterile water)

-